Molecular Weight Differential vs. Emtricitabine and ent-Emtricitabine: Impact on Chromatographic Method Development
1'-rac-4'S-Emtricitabine 5'-O-Benzoyl exhibits a molecular weight of 351.35 g/mol (C₁₅H₁₄FN₃O₄S), which is 104.1 g/mol higher than both emtricitabine and ent-Emtricitabine (247.25 g/mol, C₈H₁₀FN₃O₃S) [1]. This mass increment arises from the benzoyl protecting group (C₇H₅O) replacing the free 5'-hydroxyl proton. The resulting difference in reversed-phase HPLC retention factor (Δk') is estimated at ≥2.0 under typical C18/MeCN-H₂O gradient conditions used for emtricitabine impurity profiling [2]. This retention shift is sufficient to resolve the protected intermediate from both the final drug substance and its enantiomer, enabling robust in-process monitoring during the deprotection step [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 351.35 (C₁₅H₁₄FN₃O₄S) |
| Comparator Or Baseline | Emtricitabine / ent-Emtricitabine: 247.25 (C₈H₁₀FN₃O₃S) |
| Quantified Difference | +104.1 g/mol (+42.1%) |
| Conditions | Vendor-specified molecular formula and weight; chromatographic retention inference from class behavior of benzoylated vs. free hydroxyl nucleosides |
Why This Matters
The 42% mass differential enables unambiguous LC-MS identification and quantification of residual protected intermediate in final drug substance, a critical quality attribute for API release testing.
- [1] Kuujia.com. ent-Emtricitabine (CAS 137530-41-7) Product Information. Accessed 2026. View Source
- [2] Pendela M, et al. Characterization of emtricitabine related substances by liquid chromatography coupled to an ion trap mass spectrometer. Talanta. 2010;82(1):125-128. View Source
